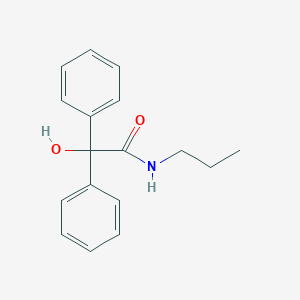
N-Propylbenzilamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Propylbenzilamide is a useful research compound. Its molecular formula is C17H19NO2 and its molecular weight is 269.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry Applications
Drug Development
N-Propylbenzilamide has been investigated for its potential therapeutic applications, particularly in the development of anticancer agents. For instance, research has shown that derivatives of this compound exhibit promising cytotoxicity against specific cancer cell lines. In a study involving synthesized chromone derivatives, compounds demonstrated significant cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation in human breast cancer (MCF-7) and lung adenocarcinoma (A-549) cell lines .
Mechanism of Action
The mechanism through which this compound exerts its effects often involves interaction with molecular targets such as enzymes and receptors. These interactions can modulate biological pathways critical for cancer progression and inflammation . For example, certain derivatives have shown enhanced binding affinity to cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Molecular Biology Applications
Biological Studies
In molecular biology, this compound serves as a valuable tool for studying biological processes. Its ability to act as a building block for more complex molecules allows researchers to explore various biochemical interactions. The compound is utilized in assays to evaluate cellular responses to treatments, including antioxidant activity and enzyme inhibition .
Antioxidant Activity
Research has demonstrated that this compound derivatives possess significant antioxidant properties. In vitro assays using DPPH radical scavenging and hydrogen peroxide scavenging methods revealed that these compounds can effectively neutralize free radicals, thereby contributing to cellular protection against oxidative stress .
Material Science Applications
Development of New Materials
In material science, this compound is employed in synthesizing novel materials with unique properties. Its structural characteristics allow it to participate in forming advanced composites and polymers. Studies have indicated that modifications to the N-propyl group can enhance the material's interaction with anions, leading to improved performance in applications such as ion recognition and sensing .
Case Study 1: Anticancer Activity Evaluation
A detailed investigation was conducted on the cytotoxic effects of this compound derivatives on K-562 human myeloid leukemia cells. The study utilized various concentrations of the compound and assessed cell viability using MTT assays. Results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations.
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Derivative A | 22.09 | K-562 |
| Derivative B | 6.40 | K-562 |
Case Study 2: Antioxidant Efficacy
Another study focused on the antioxidant capacity of this compound derivatives compared to standard antioxidants. The DPPH assay results were compiled as follows:
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| N-Propyl Derivative A | 85% |
| Standard Antioxidant | 75% |
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-hydroxy-2,2-diphenyl-N-propylacetamide |
InChI |
InChI=1S/C17H19NO2/c1-2-13-18-16(19)17(20,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,20H,2,13H2,1H3,(H,18,19) |
InChI Key |
ALYNHPLBMYWVLF-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Canonical SMILES |
CCCNC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















